Gelsemine
Overview
Description
Gelsemine is an indole alkaloid isolated from the flowering plants of the genus Gelsemium, particularly Gelsemium sempervirens and Gelsemium elegans . This compound is highly toxic and acts as a paralytic, with exposure potentially leading to death . Despite its toxicity, this compound has shown potential in pharmacological research for its biological activities, including its role as an agonist of the mammalian glycine receptor .
Mechanism of Action
Target of Action
Gelsemine, an indole alkaloid isolated from flowering plants of the genus Gelsemium , primarily targets the mammalian glycine receptor (GlyR) and GABA A receptors (GABA A Rs) . These receptors are ligand-gated ion channels that play crucial roles in the central nervous system (CNS) .
Mode of Action
This compound acts as an agonist for the GlyR and GABA A Rs . It modulates these receptors, leading to an inhibitory postsynaptic potential in neurons following chloride ion influx . This modulation results in varying degrees of muscle relaxation . This compound, koumine, and bicuculline interact with the orthosteric site located in the interface between the α and β subunits of these receptors .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in phosphorylation reactions and nitric oxide synthesis processes . It also participates in numerous pathways in the pathogenesis of neuropathic pain, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway .
Result of Action
This compound’s action results in significant molecular and cellular effects. It inhibits the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Moreover, this compound increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein . Furthermore, this compound prevents the reduction of PSD-95, a representative post-synaptic protein, induced by β-amyloid (Aβ) oligomer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It’s worth noting that this compound is a natural alkaloid extracted from Gelsemium elegans Benth., a traditional Chinese medicinal herb . The plant is native to subtropical and tropical regions , suggesting that the compound’s action might be influenced by these environmental conditions.
Biochemical Analysis
Biochemical Properties
Gelsemine has generally potent activity as an agonist of the mammalian glycine receptor . The activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, and systemically, to muscle relaxation of varying intensity and deleterious effect . Inhibition of xanthine oxidase and lipid peroxidation activities were noted, along with "increased production and/or activity of anti-oxidants, both enzymatic and non-enzymatic" .
Cellular Effects
This compound has been shown to penetrate the brain, and could produce neurological activities, such as anxiolytic and neuralgia-alleviating effects . It significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . This compound substantially prevented Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that this compound might reduce AD-related gliosis .
Molecular Mechanism
This compound’s mechanism of action involves the regulation of production of endogenous neurosteroids through glycinergic receptors . It also participates in phosphorylation reactions and nitric oxide synthesis processes . It is involved in several signaling pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway .
Temporal Effects in Laboratory Settings
This compound has been found to produce strong analgesic effects under chronic pain conditions, without developing tolerance . This suggests that this compound’s effects are stable over time, making it a potential candidate for long-term use in analgesia for cancer patients .
Dosage Effects in Animal Models
In animal models, this compound at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer . High-dose usage is prone to poisoning, aggravating the patient’s conditions .
Metabolic Pathways
The metabolic pathways of this compound involve demethylation and glycine conjugation . It also interacts with enzymes involved in these pathways .
Transport and Distribution
This compound is widely distributed in tissues and can cross the blood-brain barrier . It is mainly accumulated in the pith region and gradually decreases from pith to epidermis .
Subcellular Localization
Subcellular localization experiments demonstrated that GeRAV1, a transcription factor from Gelsemium elegans, is a nucleoprotein
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of gelsemine has been a subject of interest for many chemists due to its complex structure. Several synthetic strategies have been developed, including:
Anionic Aza-Cope Rearrangement: This method involves the rearrangement of an anionic intermediate to form the desired product.
Enol-Oxonium Cyclization: This approach uses cyclization reactions to construct the this compound skeleton.
Asymmetric Diels-Alder Reaction: This method employs an asymmetric Diels-Alder reaction to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and complex structure. Most this compound used in research is extracted from natural sources, particularly from Gelsemium elegans .
Chemical Reactions Analysis
Types of Reactions: Gelsemine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Gelsevirine: This compound shares structural similarities with gelsemine and exhibits similar biological activities.
Humantenmine: Although structurally related, humantenmine does not display significant activity on glycine receptors.
Uniqueness of this compound: this compound’s unique structure, with its hexacyclic cage and multiple chiral centers, sets it apart from other similar compounds . Its potent activity as a glycine receptor agonist and its potential therapeutic applications make it a compound of significant interest in pharmacological research .
Properties
Key on ui mechanism of action |
GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. |
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CAS No. |
509-15-9 |
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1 |
InChI Key |
NFYYATWFXNPTRM-KJWRJJNGSA-N |
SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
Isomeric SMILES |
CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |
Appearance |
Powder |
Color/Form |
CRYSTALS FROM ACETONE |
melting_point |
178 °C |
Key on ui other cas no. |
509-15-9 |
Pictograms |
Acute Toxic |
solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS |
Synonyms |
(+)-Gelsemine; NSC 21729; [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one; (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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